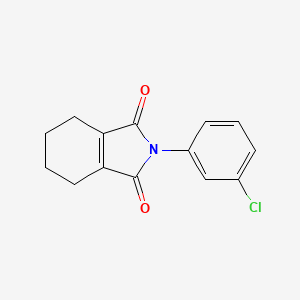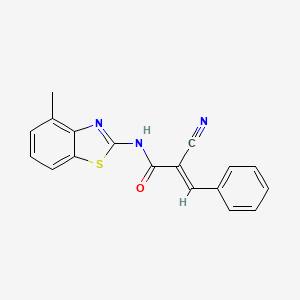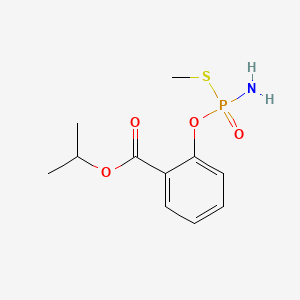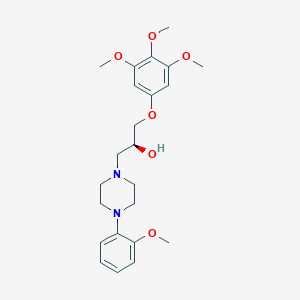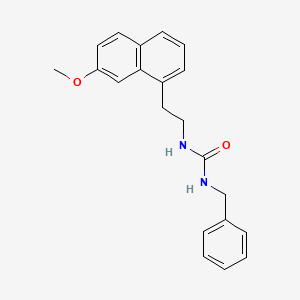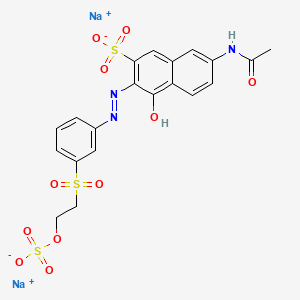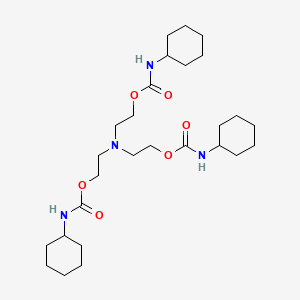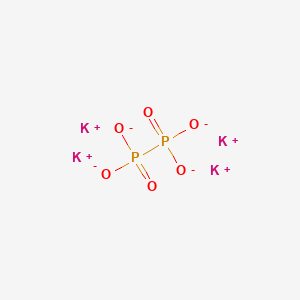
2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol, (2S-(2R*(R*(R*))))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound has the molecular formula C9H20O4 and a molecular weight of 192.2527 g/mol . It is a chemical substance with three stereocenters, making it a chiral molecule.
准备方法
The synthesis of 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol involves the reaction of propylene oxide with propylene glycol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve continuous flow reactors to optimize the yield and efficiency of the process .
化学反应分析
2-(2-(2-hydroxypropoxy)propoxy)-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles to form ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(2-(2-hydroxypropoxy)propoxy)-1-propanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
作用机制
The mechanism of action of 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can modulate various biochemical processes, including enzyme activity and signal transduction pathways .
相似化合物的比较
2-(2-(2-hydroxypropoxy)propoxy)-1-propanol can be compared with other similar compounds, such as:
Glycerol: Both compounds contain hydroxyl groups, but glycerol has three hydroxyl groups attached to a three-carbon backbone, whereas 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol has a more complex structure with additional ether linkages.
Propylene glycol: This compound is a simpler diol with two hydroxyl groups, while 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol has three hydroxyl groups and additional ether linkages.
Polyethylene glycol: Both compounds have ether linkages, but polyethylene glycol is a polymer with repeating ethylene glycol units, whereas 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol is a small molecule.
The uniqueness of 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol lies in its specific structure, which provides distinct chemical and physical properties compared to other similar compounds.
属性
CAS 编号 |
85550-18-1 |
|---|---|
分子式 |
C9H20O4 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
(2S)-2-[(2S)-2-[(2S)-2-hydroxypropoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C9H20O4/c1-7(11)5-12-9(3)6-13-8(2)4-10/h7-11H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 |
InChI 键 |
LCZVSXRMYJUNFX-CIUDSAMLSA-N |
手性 SMILES |
C[C@@H](CO)OC[C@H](C)OC[C@H](C)O |
规范 SMILES |
CC(CO)OCC(C)OCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


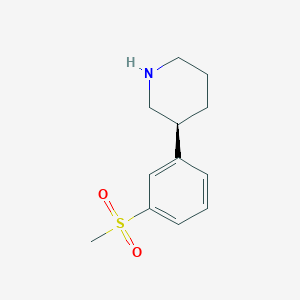
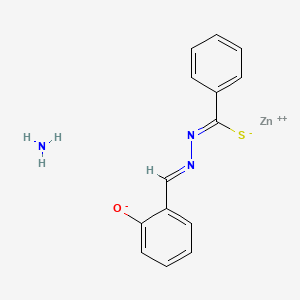
![[(3S,3aR,6S,6aS)-3-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15185905.png)
